molecular formula C11H12FN3 B13246091 N-(4-Fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine

N-(4-Fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B13246091
M. Wt: 205.23 g/mol
InChI Key: SHRCALMVXOOKGU-UHFFFAOYSA-N
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Description

N-(4-Fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine (CAS 2060053-91-8) is a high-purity pyrazole-based chemical building block with a molecular formula of C11H12FN3 and a molecular weight of 205.23 g/mol . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Pyrazole derivatives are a significant class of nitrogen-containing heterocycles known for their wide spectrum of biological activities and are frequently found in medicinal chemistry campaigns . They provide a crucial platform for the design and development of new compounds with diverse biological profiles . The core pyrazole structure is a common motif in pharmacologically active substances, and its derivatives have been reported to possess notable activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties . The incorporation of specific substituents, such as the 4-fluoro-3-methylphenyl group, can be leveraged to fine-tune the molecule's properties and explore its interactions with biological targets. As a research chemical, this amine-functionalized pyrazole serves as a versatile advanced intermediate for synthesizing more complex molecules. Its structure makes it suitable for further chemical modifications and for use in the discovery and development of novel active compounds. Researchers can utilize this building block in various exploratory studies, including structure-activity relationship (SAR) investigations, library synthesis, and biochemical screening.

Properties

Molecular Formula

C11H12FN3

Molecular Weight

205.23 g/mol

IUPAC Name

N-(4-fluoro-3-methylphenyl)-1-methylpyrazol-4-amine

InChI

InChI=1S/C11H12FN3/c1-8-5-9(3-4-11(8)12)14-10-6-13-15(2)7-10/h3-7,14H,1-2H3

InChI Key

SHRCALMVXOOKGU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC2=CN(N=C2)C)F

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis typically involves the condensation of 4-fluoro-3-methylphenylhydrazine with a suitable β-dicarbonyl compound or its derivatives to form the pyrazole ring. The key steps include:

This method is well-documented for producing pyrazole derivatives with good yields and purity.

Detailed Reaction Conditions

Step Reagents/Conditions Outcome Yield (%)
Hydrazone formation 4-fluoro-3-methylphenylhydrazine + ethyl acetoacetate, ethanol, reflux 4-6 h Intermediate hydrazone 85-90
Cyclization to pyrazole Continued reflux in ethanol/methanol 1H-pyrazol-4-amine derivative 80-88
N-Methylation Methyl iodide or dimethyl sulfate, base (e.g., K2CO3), DMF solvent N-methylated pyrazole 75-85

These conditions are optimized to minimize side reactions and maximize regioselectivity toward the 4-amine pyrazole isomer.

Industrial Scale Adaptations

Industrial synthesis adapts the above laboratory methods with:

  • Use of continuous flow reactors for better temperature control and reaction time.
  • Automated solvent recovery systems to reduce waste.
  • Optimization of reagent stoichiometry for cost efficiency.
  • Purification via crystallization or chromatography to ensure high purity for pharmaceutical applications.

Alternative Synthetic Strategies and Related Compounds

Pyrazole Formation via Hydrazine Derivatives

An alternative approach involves:

  • Reaction of methylhydrazine with β-diketones or vinyl ketones.
  • Use of protecting groups such as tert-butoxycarbonyl (Boc) to control reactivity.
  • Subsequent deprotection and functionalization steps to introduce the fluorinated phenyl ring.

This strategy is useful for synthesizing analogues with varied substitution patterns and has been applied in drug discovery research for enzyme inhibitors.

Chalcone Condensation Route

Another reported method involves:

  • Synthesis of chalcones bearing the 4-fluoro-3-methylphenyl group by Claisen-Schmidt condensation.
  • Cyclization with phenylhydrazine to form pyrazoline intermediates.
  • Oxidation or further functionalization to reach the pyrazole amine target.

This method allows structural diversification and has been used to generate compounds with analgesic and anti-inflammatory properties.

Chemical Reaction Analysis Relevant to Preparation

Reaction Type Reagents/Conditions Products Formed Notes
Hydrazone formation 4-fluoro-3-methylphenylhydrazine + β-ketoester Hydrazone intermediate Key step for pyrazole ring formation
Cyclization Reflux in ethanol/methanol Pyrazole ring closure Temperature and solvent critical
N-Methylation Methyl iodide, base, DMF N-methylpyrazole derivative Controls N-substitution specificity
Oxidation m-Chloroperbenzoic acid, hydrogen peroxide N-oxide derivatives May alter biological activity
Reduction Lithium aluminum hydride, sodium borohydride Amine derivatives Used for modifying side chains
Nucleophilic substitution Amines, thiols under basic conditions Substituted phenyl derivatives Fluorine atom substitution possible

These reactions highlight the versatility in modifying the compound and optimizing synthesis routes for desired properties.

Research Data and Characterization

Spectroscopic Data

Technique Key Observations for this compound
FT-IR C-F stretch ~1090 cm⁻¹; C-H methyl stretch ~2920 cm⁻¹; C=N stretch ~1590 cm⁻¹
¹H NMR (CDCl₃) Methyl singlet ~2.3 ppm; aromatic protons 6.8–7.5 ppm; pyrazole NH absent due to methylation
Mass Spectrometry Molecular ion peak consistent with C11H12FN3 (exact mass ~201 Da)

These data confirm the successful synthesis and purity of the compound.

Yield and Purity

Typical isolated yields for the final compound range from 70% to 90%, with purity assessed by HPLC or LC-MS exceeding 95% in optimized procedures.

Summary Table of Preparation Methods

Method Starting Materials Key Steps Yield (%) Notes
Hydrazone cyclization 4-fluoro-3-methylphenylhydrazine + ethyl acetoacetate Hydrazone formation, reflux, N-methylation 75-90 Most common, scalable
Chalcone condensation Chalcone derivatives + phenylhydrazine Cyclization to pyrazoline, oxidation 70-80 Allows analog synthesis
β-Diketone + methylhydrazine β-diketone derivatives + methylhydrazine Cyclization, deprotection 65-85 Used for analogues with Boc protection

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

N-(4-Fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(4-Fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structure can be compared to other pyrazole- and fluorophenyl-containing derivatives (Table 1):

Compound Name Key Substituents Biological Activity Key Reference
N-(4-Fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine 4-fluoro-3-methylphenyl, 1-methyl-pyrazole Potential kinase inhibition
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyridin-3-yl, cyclopropylamine Not explicitly stated
4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine 4-nitrophenyl, pyridin-4-yl Structural studies (no activity)
N-(4-Fluorobenzyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine 4-fluorobenzyl, methyl-pyrazole Unspecified (amine derivative)
N-tert-Butyl-2-(4-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-1-yl)ethylidene nitrone (9f) 4-fluoro-3-methylphenyl, triazole, nitrone Potent antioxidant (100% hydroxyl radical scavenging)

Key Observations :

  • The 4-fluoro-3-methylphenyl group is shared with nitrone 9f , which exhibits exceptional antioxidant activity, suggesting that this substituent enhances radical scavenging efficiency .
  • Pyridinyl substituents (e.g., in ) introduce aromatic interactions critical for binding to kinase active sites, as seen in EGFR inhibitors .
  • Bulky groups (e.g., tert-butyl in nitrone 9f ) improve stability and potency in antioxidant assays compared to smaller substituents .

Physicochemical Properties

  • Melting Points : N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine has a melting point of 104–107°C , while nitrone 9f is a solid with unspecified melting points but demonstrated stability under assay conditions .
  • Spectroscopic Data : ¹H NMR and ¹³C NMR spectra for pyrazole derivatives (e.g., ) confirm regioselective substitution patterns critical for activity.

Biological Activity

N-(4-Fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula and characteristics:

Property Details
Molecular Formula C₁₁H₁₂FN₃
Molecular Weight 205.23 g/mol
CAS Number 1177358-97-2

The structure consists of a pyrazole ring substituted with a fluorinated phenyl group, which is crucial for its biological activity.

Research indicates that this compound may exert its biological effects through various mechanisms:

  • Kinase Inhibition : The compound has shown potential in inhibiting specific kinases, which are critical in signaling pathways related to cell proliferation and survival. This inhibition could lead to the downregulation of cancer cell growth .
  • Antimicrobial Activity : It has been evaluated for its antimicrobial properties, with studies suggesting it may disrupt bacterial cell membranes, leading to cell lysis .
  • Anti-inflammatory Effects : Preliminary studies indicate that the compound may also possess anti-inflammatory properties, potentially inhibiting the production of pro-inflammatory cytokines .

Anticancer Activity

A significant body of research has focused on the anticancer potential of this compound. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including:

  • HeLa Cells (Cervical Cancer) : Growth inhibition was observed with a mean percentage of 38.44% .
  • HepG2 Cells (Liver Cancer) : The compound exhibited a growth inhibition percentage of 54.25% .

Antimicrobial Activity

The compound has been tested against several bacterial strains. Results from in vitro assays indicate that it possesses moderate to strong antibacterial activity, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of the bacterial cell wall integrity .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Study on Anticancer Properties :
    • A study evaluated various aminopyrazole derivatives, including this compound, for their anticancer effects on different cell lines. The results indicated significant growth inhibition in tumor cells while showing minimal toxicity to normal cells .
  • Antimicrobial Evaluation :
    • Another study focused on the synthesis and evaluation of pyrazole derivatives for antimicrobial activity. This compound was among those tested and showed promising results against multiple pathogenic strains .

Summary Table of Biological Activities

Activity Type Target Effectiveness
AnticancerHeLa Cells38.44% growth inhibition
HepG2 Cells54.25% growth inhibition
AntimicrobialVarious Bacterial StrainsModerate to strong activity
Anti-inflammatoryCytokine ProductionInhibition observed

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